The compound known as KRAS G12C inhibitor 5, specifically identified as AMG 510 (also referred to as sotorasib), is a groundbreaking therapeutic agent targeting the KRAS G12C mutation, which is prevalent in various cancers, notably non-small cell lung cancer. This mutation has historically been considered "undruggable," making the development of effective inhibitors a significant milestone in cancer treatment. The Food and Drug Administration approved AMG 510 in May 2021, marking it as the first drug to specifically inhibit a KRAS mutation, particularly in patients with KRAS G12C-mutated non-small cell lung cancer.
AMG 510 was developed by Amgen and classified as a covalent inhibitor that selectively binds to the cysteine residue at position 12 of the KRAS protein when it is in the guanosine diphosphate-bound state. This binding locks the protein in an inactive form, effectively halting downstream signaling pathways that promote tumor growth and survival. The compound has shown efficacy in clinical trials, demonstrating a partial response in a significant number of patients with KRAS G12C mutations.
The synthesis of KRAS G12C inhibitor 5 involves several key steps that optimize yield and purity. The process begins with the reaction of an amide with oxalyl chloride to produce an intermediate compound. This intermediate is then subjected to cyclization under basic conditions, yielding a racemic dione compound. Chiral separation is achieved using (+)-2,3-dibenzoyl-d-tartaric acid, resulting in the isolation of the desired enantiomer. Subsequent reactions involve treating this compound with phosphoryl chloride and N,N-diisopropylethylamine in toluene to form the final product.
The synthesis has been improved for scalability to meet clinical demands, emphasizing efficient production methods that maintain high purity levels suitable for pharmaceutical applications .
The molecular structure of KRAS G12C inhibitor 5 features a covalent bond formed between the inhibitor and cysteine 12 of the KRAS protein. The specific structural characteristics include:
The structural design allows for selective interaction with the inactive form of KRAS, enhancing its therapeutic potential against mutant forms of this oncogene .
The primary chemical reactions involved in synthesizing KRAS G12C inhibitor 5 include:
KRAS G12C inhibitor 5 exerts its effects by forming a covalent bond with cysteine 12 of the KRAS protein when it is bound to guanosine diphosphate. This interaction stabilizes the inactive form of KRAS, preventing it from cycling back to its active state bound to guanosine triphosphate. As a result, downstream signaling pathways that promote cell proliferation are effectively inhibited.
In preclinical studies, AMG 510 demonstrated potent inhibition of KRAS-dependent signaling pathways, leading to reduced cell viability in KRAS G12C-mutant cancer cell lines. The compound's mechanism emphasizes its ability to selectively target mutant forms while sparing wild-type proteins .
These properties are crucial for its formulation into a pharmaceutical product that can be effectively administered to patients .
KRAS G12C inhibitor 5 has significant applications in cancer therapy, particularly for patients with non-small cell lung cancer harboring the KRAS G12C mutation. Its development represents a paradigm shift in targeting previously considered undruggable mutations.
In addition to its therapeutic use, AMG 510 serves as a valuable tool for research into RAS biology and mutant-specific signaling pathways. It aids in understanding resistance mechanisms that may arise during treatment, guiding future drug development efforts aimed at overcoming such challenges .
KRAS (Kirsten rat sarcoma viral oncogene homolog) is a pivotal GTPase that acts as a molecular switch governing cell proliferation, survival, and differentiation. It cycles between an active GTP-bound state and an inactive GDP-bound state, regulated by guanine nucleotide exchange factors (GEFs) like SOS1 and GTPase-activating proteins (GAPs) such as NF1 [2] [4]. Upon activation by receptor tyrosine kinases (RTKs), KRAS triggers downstream effectors:
Mutations in KRAS (codons 12, 13, or 61) lock the protein in a constitutively active GTP-bound conformation, driving uncontrolled oncogenic signaling. KRAS mutations account for 25% of all human cancers, with the highest incidence in pancreatic (80–90%), colorectal (40–54%), and lung adenocarcinomas (27–39%) [5] [8].
The G12C mutation (glycine-to-cysteine substitution at codon 12) is the most prevalent KRAS variant in non-small cell lung cancer (NSCLC), representing ~39% of all KRAS-mutant NSCLC [9] [10]. Its distribution varies by tumor type and demography:
Table 1: KRAS G12C Prevalence Across Cancers
Tumor Type | Prevalence of KRAS G12C | Demographic Correlates | |
---|---|---|---|
Lung adenocarcinoma | 13–17% | Higher in Caucasians vs. Asians; smokers | |
Colorectal cancer | 3–5% | No strong ethnic bias | |
Pancreatic cancer | 1–2% | Associated with poorer prognosis | |
Appendiceal cancer | 3.3% | Limited data on demographics | [1] [7] [10] |
Clinically, KRAS G12C correlates with smoking history (G>T transversions in smokers) and exhibits differential survival impacts based on co-mutations. For example, concurrent KEAP1 or STK11 alterations in NSCLC predicts accelerated resistance to therapies and shorter overall survival [3] [10].
KRAS was deemed "undruggable" for decades due to:
Past strategies failed clinically:
The breakthrough came in 2013 with the discovery of a cryptic allosteric pocket adjacent to the Switch II loop (PDB: 4L8G). This pocket, created by the G12C mutation, enabled covalent inhibitors to trap KRAS in its GDP-bound state [4] [6] [8].
Table 2: Key Milestones in KRAS G12C Drug Development
Year | Discovery | Significance | |
---|---|---|---|
2013 | Switch II pocket identified (Shokat lab) | Revealed targetable cysteine in KRAS G12C | |
2016 | ARS-853 developed (Wellspring Biosciences) | First covalent inhibitor with cellular activity | |
2019 | Sotorasib (AMG510) Phase I data | 37.1% ORR in NSCLC; accelerated FDA approval (2021) | |
2021 | Adagrasib (MRTX849) Phase I/II data | 45% ORR in NSCLC; FDA approval (2022) | [4] [6] [10] |
Resistance mechanisms to current inhibitors include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7